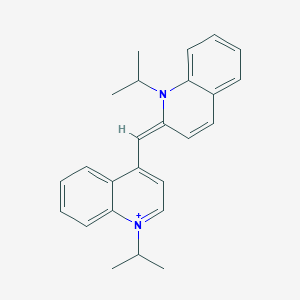

1,1'-Diisopropyl-2,4'-cyanine

Description

Classification and Structural Characteristics of Cyanine (B1664457) Dyes

Cyanine dyes are a class of organic functional dyes characterized by a distinctive molecular structure. nih.govacgpublishing.com At their core, these dyes feature two nitrogen atoms, which are typically part of heterocyclic systems. These nitrogen centers are linked by a conjugated chain of sp²-hybridized carbon atoms, known as a polymethine chain, which consists of alternating single and double bonds. nih.govsemanticscholar.org This extensive conjugated system is responsible for the dyes' strong light absorption and often vibrant colors. nih.gov

The classification of cyanine dyes can be approached from several perspectives:

Length of the Polymethine Chain: Dyes are categorized based on the number of methine groups (=CH-) in the chain. For instance, dyes with one, three, five, or seven methine groups are referred to as monomethine, trimethine, pentamethine, and heptamethine cyanines, respectively. nih.gov A key characteristic is that adding a vinyl group (two methine carbons) to the polymethine chain results in a bathochromic shift (a shift to a longer wavelength) of the main absorption band by approximately 100 nm. nih.govresearchgate.net

Nature of the Heterocyclic Groups: The identity of the heterocyclic rings at the ends of the polymethine chain is a crucial structural feature. nih.gov Common heterocycles include quinoline (B57606), benzoxazole, benzothiazole, and indole (B1671886). nih.gov Dyes are considered "symmetrical" if the heterocyclic moieties on both sides of the chain are identical and "asymmetrical" if they are different. nih.gov

Solubility: Based on their solubility, cyanine dyes are broadly divided into two types: non-sulfonated and sulfonated. glpbio.com Non-sulfonated cyanines generally have low water solubility and require organic co-solvents for use in aqueous environments. glpbio.com In contrast, sulfonated cyanines incorporate sulfo groups, which enhance water solubility and reduce the tendency of the dye molecules to aggregate in aqueous solutions. glpbio.com

This structural versatility allows for the fine-tuning of the dyes' optical and chemical properties, making them suitable for a wide array of applications. researchgate.net

Overview of 1,1'-Diisopropyl-2,4'-cyanine's Significance in Research

1,1'-Diisopropyl-2,4'-cyanine, also known by the research name disprocynium24 (B10771252), is a synthetic organic compound that has garnered significant attention in pharmacological and physiological research. nih.govguidetopharmacology.org It is classified within the isocyanine and pseudoisocyanine (B1232315) chemical class. nih.gov

The primary significance of 1,1'-Diisopropyl-2,4'-cyanine lies in its potent inhibitory effects on specific biological transport systems. Research has identified it as a powerful blocker of the extraneuronal monoamine transport system, often referred to as uptake₂. nih.govguidetopharmacology.org This system is crucial for clearing catecholamines, such as noradrenaline, from the extracellular space.

Key research findings on 1,1'-Diisopropyl-2,4'-cyanine include:

Potent Noradrenaline Transport Inhibition: It is recognized as one of the most potent inhibitors of the extraneuronal noradrenaline transporter discovered to date. nih.gov Studies have demonstrated that at a concentration of 100 nanomoles per liter (nmol/L), it can reduce extraneuronal noradrenaline transport by about 95%, with an IC₅₀ value (the concentration required to inhibit 50% of the transport activity) below 20 nmol/L. nih.gov

Inhibition of Organic Cation Transport: Beyond its effect on uptake₂, disprocynium24 has been shown to block organic cation transport. nih.gov This action is particularly relevant in the kidney, where it inhibits the tubular secretion of catecholamines. nih.gov

Renal Effects: Studies in animal models have shown that 1,1'-Diisopropyl-2,4'-cyanine induces diuresis (increased urine production) and natriuresis (increased sodium excretion). nih.gov Micropuncture experiments have pinpointed its primary site of action to the proximal tubule of the kidney. nih.gov

These specific inhibitory properties make 1,1'-Diisopropyl-2,4'-cyanine a valuable tool for investigating the physiology and pharmacology of monoamine transporters and renal function.

Interactive Table: Research Profile of 1,1'-Diisopropyl-2,4'-cyanine (Disprocynium24)

| Property | Description | Reference |

|---|---|---|

| Common Name | disprocynium24 | nih.govguidetopharmacology.org |

| Chemical Class | Isocyanine / Pseudoisocyanine Dye | nih.gov |

| Primary Mechanism | Potent inhibitor of the extraneuronal monoamine transport system (uptake₂) | nih.govguidetopharmacology.org |

| Secondary Mechanism | Blocks organic cation transport in the kidney | nih.gov |

| Biological Effect | Inhibits renal excretion and tubular secretion of catecholamines | nih.gov |

| Physiological Effect | Causes eukaliuric diuresis and natriuresis | nih.gov |

| Potency | IC₅₀ < 20 nmol/L for extraneuronal noradrenaline transport inhibition | nih.gov |

Historical and Current Trajectories in Cyanine Dye Research

The field of cyanine dye research has a rich history and continues to evolve with new scientific and technological demands.

Historical Development: The journey of cyanine dyes began in the realm of photography, where they were first employed as photosensitizers for silver halide emulsions. nih.govtcichemicals.com A pivotal moment in cyanine chemistry was the discovery of pseudoisocyanine (PIC) in 1936 by Scheibe and Jelley. nih.gov They observed that this dye could form aggregates, later termed J-aggregates, which exhibited unique, sharp absorption bands at longer wavelengths than the monomeric dye. nih.gov The heterocyclic quinoline ring system, a fundamental component of many cyanine dyes including 1,1'-Diisopropyl-2,4'-cyanine, has long been a scaffold of interest in both industrial and medicinal chemistry. nih.govsci-hub.se

Current Research Trajectories: Contemporary research has expanded the applications of cyanine dyes far beyond their original use. A major focus is on their development as fluorescent probes and labels for biomolecules. acgpublishing.comglpbio.com Their high molar extinction coefficients, stability, and tunable fluorescence properties make them ideal for visualizing and tracking molecules such as DNA and proteins in biological systems. acgpublishing.comresearchgate.net

A significant and rapidly advancing area is the development of near-infrared (NIR) cyanine dyes. frontiersin.org These dyes absorb and emit light in the NIR region (700-1700 nm), which allows for deeper tissue penetration and reduced background autofluorescence in biological imaging. frontiersin.org This has led to powerful new tools for in vivo imaging and disease diagnosis, with Indocyanine green (ICG) being a notable FDA-approved NIR cyanine dye for clinical use. tcichemicals.comfrontiersin.org

Modern synthetic chemistry is focused on creating novel cyanine derivatives with enhanced properties, such as improved photostability, greater water solubility, and higher quantum yields. researchgate.netcore.ac.uk Researchers are also exploring greener synthesis methods, including microwave-assisted reactions, to reduce environmental impact. acgpublishing.comresearchgate.net The applications for these advanced dyes are diverse, ranging from biotechnology and medical diagnostics to materials science, including roles in dye-sensitized solar cells and non-linear optical materials. researchgate.netrug.nl

Interactive Table: Evolution of Cyanine Dye Research

| Era | Key Developments & Focus Areas | References |

|---|

| Historical | - Use as photographic sensitizers.

Structure

3D Structure

Properties

CAS No. |

149578-82-5 |

|---|---|

Molecular Formula |

C25H27N2+ |

Molecular Weight |

355.5 g/mol |

IUPAC Name |

(2E)-1-propan-2-yl-2-[(1-propan-2-ylquinolin-1-ium-4-yl)methylidene]quinoline |

InChI |

InChI=1S/C25H27N2/c1-18(2)26-16-15-21(23-10-6-8-12-25(23)26)17-22-14-13-20-9-5-7-11-24(20)27(22)19(3)4/h5-19H,1-4H3/q+1 |

InChI Key |

TYFOKKOWQOKKCH-UHFFFAOYSA-N |

SMILES |

CC(C)N1C(=CC2=CC=[N+](C3=CC=CC=C23)C(C)C)C=CC4=CC=CC=C41 |

Isomeric SMILES |

CC(C)N1/C(=C/C2=CC=[N+](C3=CC=CC=C23)C(C)C)/C=CC4=CC=CC=C41 |

Canonical SMILES |

CC(C)N1C(=CC2=CC=[N+](C3=CC=CC=C23)C(C)C)C=CC4=CC=CC=C41 |

Other CAS No. |

149578-82-5 |

Synonyms |

1,1'-diisopropyl-2,4'-cyanine disprocynium 24 disprocynium 24 perchlorate disprocynium24 |

Origin of Product |

United States |

Photophysical Properties and Excited State Dynamics of 1,1 Diisopropyl 2,4 Cyanine

Ultrafast Excited-State Dynamics

Further research or de novo experimental investigation would be required to characterize the specific photophysical properties of 1,1'-Diisopropyl-2,4'-cyanine.

Parallel Relaxation Pathways

Following photoexcitation to the first excited singlet state (S1), the relaxation of cyanine (B1664457) dyes is not limited to a single pathway. Instead, a key feature of their photophysics is the presence of parallel relaxation channels, primarily involving torsional motion around the methine bridge that connects the two heterocyclic rings. This twisting leads to the formation of one or more non-planar, short-lived intermediates often referred to as twisted intramolecular charge transfer (TICT) states.

Upon excitation, the molecule, initially in its stable trans conformation, can relax along multiple pathways to produce different excited-state transients. These transients subsequently undergo internal conversion to the ground state (S0) nsf.gov. The torsional degrees of freedom provide efficient routes for non-radiative decay, which is responsible for the characteristically low fluorescence quantum yields of many cyanine dyes in solution nsf.gov. Theoretical and experimental studies have shown that the relaxation from the S1 state of a cyanine dye can lead to the formation of all three possible planar isomers (trans-trans, trans-cis, and cis-cis) in the ground state, indicating the involvement of more than one unique twisted structure at the conical intersection nsf.gov. This complex mechanism involves multiple excited-state transients that decay to different ground-state conformers nsf.gov.

Charge-Transfer Events from Higher Singlet Excited States (S2)

For unsymmetrical cyanine dyes such as 1,1'-Diisopropyl-2,4'-cyanine, the inherent asymmetry in the electronic structure of the two different heterocyclic end groups can lead to significant charge-transfer (CT) character in the excited states. While charge redistribution occurs upon excitation to the S1 state, this phenomenon can be more pronounced upon excitation to higher singlet excited states, like the S2 state.

Dual Fluorescence from Higher Excited States

While Kasha's rule dictates that fluorescence typically occurs only from the lowest excited state of a given multiplicity (S1), some cyanine dyes exhibit a rare phenomenon known as dual fluorescence, emitting from both the S1 and a higher excited state (S2) nsf.govacs.orgnih.govacs.org. This anti-Kasha fluorescence is possible when the rate of internal conversion from S2 to S1 is slow enough to compete with the rate of radiative decay from the S2 state.

The dynamics of relaxation from the S2 state are highly dependent on the dye's molecular structure and the surrounding medium nih.gov. For some cyanines, the S2 state has been found to have lifetimes in the picosecond range, which is slow enough to allow for observable emission nih.gov. The efficiency of S2 fluorescence can be significantly influenced by environmental factors, particularly solvent viscosity. An increase in viscosity can restrict the torsional motions required for the non-radiative S2→S1 internal conversion, thereby increasing the lifetime and population of the S2 state and enhancing its emission acs.orgmsu.edu. Studies on various cyanine dyes have demonstrated that by controlling factors like solvent viscosity, the ratio of S2 to S1 fluorescence can be significantly altered nsf.govnih.gov.

| Parameter | Typical Observation in Cyanine Dyes | Reference |

| S2 Lifetime | Sub-picosecond to >10 ps | nih.gov |

| S1 Lifetime | ~1-2 ns | rsc.org |

| S2/S1 Fluorescence Ratio | Highly variable, increases with viscosity | nsf.govacs.org |

Photochemical Transformations and Degradation Mechanisms

Cyanine dyes are susceptible to photochemical transformations and degradation, which can limit their utility in applications requiring high photostability. The primary mechanisms of degradation involve photoisomerization and photooxidation.

Direct excitation often results in the formation of a photo-isomer, which has a slightly different absorption spectrum from the parent compound rsc.org. This trans-cis isomerization is a reversible process, but it represents a non-radiative decay channel that competes with fluorescence.

A more destructive pathway is photooxidation. The interaction of the excited dye molecule with molecular oxygen can lead to the formation of reactive oxygen species (ROS), such as singlet oxygen. These reactive species can then attack the dye molecule itself, leading to irreversible bleaching nih.govacs.org. The polymethine chain is particularly susceptible to oxidative cleavage. For some asymmetric cyanines, photodegradation pathways are different for the dye in its monomeric versus its dimeric form nih.govacs.org. The photostability can be influenced by the substituents on the heterocyclic rings; for example, certain alkyl or benzyl (B1604629) groups have been shown to improve the photostability of asymmetric cyanine dyes sioc-journal.cn.

| Degradation Pathway | Description | Consequence |

| Photoisomerization | Reversible trans to cis conversion around the methine bridge. | A non-radiative decay channel that reduces fluorescence quantum yield. |

| Photooxidation | Reaction of the excited dye with molecular oxygen, often forming reactive oxygen species that attack the dye structure. | Irreversible loss of conjugation and color (photobleaching). |

Influence of Environmental Factors on Photophysics

The photophysical properties of 1,1'-Diisopropyl-2,4'-cyanine are strongly modulated by its local environment, particularly the viscosity and polarity of the solvent.

Solvent Viscosity Effects on Non-Radiative Decay

A hallmark of many cyanine dyes is the strong dependence of their fluorescence quantum yield on the viscosity of the medium. The primary non-radiative decay pathway for these dyes involves large-amplitude twisting or rotation around the bonds of the methine bridge nsf.gov. In low-viscosity solvents, this molecular motion is facile and occurs on a rapid timescale, providing an efficient channel for the excited state to return to the ground state without emitting a photon. This process is often the reason for the very low fluorescence quantum yields of unsymmetrical cyanines in fluid solutions nih.gov.

When the solvent viscosity is increased, this torsional motion is physically hindered. The increased friction from the solvent slows the rate of isomerization and non-radiative decay. As a result, the lifetime of the excited state increases, and the radiative pathway (fluorescence) becomes more competitive, leading to a significant enhancement of the fluorescence quantum yield nih.gov. This property makes such dyes useful as "molecular rotors" for probing local microviscosity. Studies on related cyanine dyes have shown that the non-radiative decay rate does not always follow a conventional dependence on shear viscosity, suggesting that local friction at the molecular level plays a critical role nih.gov.

Polarity and Solvatochromism

Solvent polarity also exerts a significant influence on the photophysics of cyanine dyes. Changes in the polarity of the surrounding medium can alter the energy levels of the ground and excited states to different extents, leading to a shift in the absorption and emission spectra, a phenomenon known as solvatochromism.

For cyanine dyes, which possess a delocalized positive charge and can have a significant dipole moment, an increase in solvent polarity typically stabilizes both the ground and excited states. However, the degree of stabilization is often different for each state. This differential stabilization affects the energy gap and thus the wavelengths of maximum absorption and fluorescence. The polarity can also affect the energy of the transient twisted states involved in the non-radiative decay pathways, thereby modulating the kinetics of deactivation nsf.gov. The relationship between spectral shifts and solvent polarity functions can be used to estimate the change in dipole moment upon excitation.

Ion-Pairing Effects and Electronic Structure Transitions

The photophysical properties of cyanine dyes in solution are significantly influenced by ion-pairing interactions, particularly in less polar solvents. For cationic dyes like 1,1'-Diisopropyl-2,4'-cyanine, the associated counter-anion can modulate the electronic structure and the equilibrium between different states. Polymethine dyes can exist in a continuum of electronic structures, with the two extremes being the fully delocalized cyanine state and a charge-localized dipolar (or polyene-like) state.

The transition between these states is sensitive to environmental factors, including the nature of the counter-ion and the polarity of the solvent. In polar solvents, the dye's positive charge is stabilized, favoring the classic, symmetrical cyanine structure characterized by a sharp, intense absorption band (S0 → S1 transition). However, in nonpolar environments, strong ion pairing between the cyanine cation and its counter-anion can occur. This interaction can break the electronic symmetry of the polymethine chain, inducing a more dipolar character. This shift in electronic structure typically results in a blue-shift (hypsochromic shift) of the main absorption band and a broadening of the spectral features. The specific counter-ion present with 1,1'-Diisopropyl-2,4'-cyanine would therefore be a critical determinant of its electronic behavior in non-polar media.

pH Sensitivity and Protonation States

Cyanine dyes can be engineered to be pH-sensitive through the incorporation of acidic or basic functional groups. A common mechanism for pH sensitivity involves the protonation and deprotonation of a nitrogen atom within the heterocyclic nuclei (e.g., indolenine) or a substituent on the polymethine chain.

For a dye like 1,1'-Diisopropyl-2,4'-cyanine, if one of the nitrogen atoms in its heterocyclic rings were not alkylated (which is not the case here, as both are substituted with isopropyl groups), it could be protonated in acidic media. Protonation typically restores or enhances the π-electron conjugation across the polymethine bridge, leading to strong absorption and fluorescence. Conversely, in neutral or alkaline conditions, deprotonation would disrupt this conjugation, leading to a loss of the characteristic long-wavelength absorption and a quenching of fluorescence. This "on/off" switching is often reversible and characterized by a specific pKa value, which can be tuned by modifying the dye's chemical structure. Another pathway for pH sensitivity involves substituents on the chain whose ability to donate or withdraw electrons is altered by protonation, thereby modulating the dye's spectral properties.

Isomerization Kinetics

Trans-Cis Isomerization Processes

A primary non-radiative decay pathway for the excited state of most cyanine dyes is photoisomerization around one of the carbon-carbon double bonds in the polymethine chain. Upon absorption of a photon and transition to the first excited singlet state (S1), the dye molecule can twist from its stable, fluorescent trans (or all-trans) conformation into a non-fluorescent, perpendicular state, which can then relax to a non-fluorescent cis isomer in the ground state (S0).

This trans-cis isomerization is a reversible and predominantly photo-induced process that competes directly with fluorescence emission. The rate of isomerization is a key factor determining the fluorescence quantum yield of the dye. The general photophysical model involves excitation to the S1 state, from which the molecule can either relax radiatively (fluorescence) back to the trans ground state or undergo isomerization to the cis form. The cis isomer is typically thermally unstable and reverts to the more stable trans form, completing the cycle.

Sensitivity to Local Viscosity and Sterical Constraints

The process of twisting from the trans to the cis conformation involves significant molecular motion. Consequently, the kinetics of photoisomerization are highly sensitive to the local environment of the dye.

Local Viscosity: An increase in the viscosity of the solvent imposes a greater mechanical resistance to the rotational motion required for isomerization. This viscous drag slows the rate of the trans → cis transition, thereby reducing the efficiency of this non-radiative decay pathway. As a result, the fluorescence quantum yield and lifetime of the cyanine dye typically increase in more viscous media.

Sterical Constraints: Similarly, if the dye is bound to a larger molecule (like a protein or nucleic acid) or located within a sterically hindered environment, the physical space available for the isomerization twist is restricted. This steric hindrance slows down the isomerization rate, leading to an increase in fluorescence intensity. This property is often exploited in fluorescent probes, which are designed to become more fluorescent upon binding to their target.

Two-Photon Absorption (2PA) Photophysics and Dipolar States

Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach the same excited state that would be accessed by absorbing one photon of higher energy. The efficiency of this process is described by the two-photon absorption cross-section (σ2).

For cyanine dyes, 2PA properties are intimately linked to their electronic structure. Symmetrical, delocalized cyanine structures often exhibit a 2PA peak that corresponds to the vibronic shoulder of their one-photon absorption spectrum. However, introducing electronic asymmetry, for instance by using different heterocyclic nuclei or by inducing a transition to a more dipolar state, can significantly alter the 2PA response.

Push-pull dipolar molecules, which have distinct electron-donating and electron-accepting ends, are often designed for large 2PA cross-sections. The transition from a delocalized cyanine state to a more localized dipolar state, perhaps induced by solvent effects or ion-pairing as discussed previously, would be expected to change the 2PA spectrum of 1,1'-Diisopropyl-2,4'-cyanine. This change is governed by quantum mechanical selection rules, where the symmetry of the ground and excited states plays a crucial role. In centrosymmetric molecules, one-photon and two-photon transitions often access different excited states, whereas breaking this symmetry in dipolar structures can make the lowest-energy excited state strongly active for both one- and two-photon absorption.

Structure Activity Relationships Sar and Molecular Engineering Principles for 1,1 Diisopropyl 2,4 Cyanine Analogs

Impact of Substituent Groups on Molecular Functionality

Substituents attached to the N-heterocyclic rings or the polymethine bridge play a critical role in modulating the behavior of cyanine (B1664457) dyes. These modifications can influence everything from spectral properties and photostability to aggregation behavior and solubility.

The N-alkyl groups, such as the isopropyl groups in 1,1'-Diisopropyl-2,4'-cyanine, are fundamental in determining the dye's properties. The length and steric bulk of these groups can significantly impact solubility and aggregation tendencies. For instance, increasing the N-alkyl chain length in a series of benzimidocarbocyanine dyes has been shown to lead to a pronounced decrease in the bandwidth of J-aggregation absorption and emission bands, indicating more ordered aggregate formation. nih.gov

Furthermore, bulky substituents can induce steric hindrance, leading to out-of-plane rotation of the molecule. chemrxiv.org This distortion of the planar conjugated system can alter the electronic structure, often resulting in a hypsochromic (blue) shift of the primary absorption band and a decrease in molar absorptivity. chemrxiv.orgchemrxiv.org Therefore, the choice of an isopropyl group versus a smaller methyl or a more flexible n-propyl group can be used to fine-tune both the spectral position and the intermolecular interactions of the dye. chemrxiv.org

| N-Alkyl Group | Effect on J-Absorption Band | Effect on J-Emission Band |

|---|---|---|

| Ethyl (C2) | Multiple J-absorption bands observed | Single J-band |

| Propyl (C3) | Multiple J-absorption bands observed | Single J-band |

| Hexyl (C6) | Single J-absorption band observed | Single J-band with decreased bandwidth |

| Dodecyl (C12) | Single J-absorption band observed | Single J-band with strongly decreased bandwidth |

Data based on findings for a series of benzimidocarbocyanine dyes, illustrating the general principle of N-alkyl chain influence. nih.gov

Modification at the central (meso) position of the polymethine chain is a powerful strategy for tuning the dye's photophysical properties. researchgate.netbohrium.com Introducing substituents can alter the electronic distribution, steric profile, and conformational flexibility of the chromophore.

For example, attaching a phenyl group at the meso-position of a heptamethine cyanine can increase its molar absorptivity. rsc.org Conversely, introducing bulky groups can cause a hypsochromic shift due to steric hindrance. The electronic nature of the substituent is also crucial; electron-withdrawing groups can enhance stability but may suppress fluorescence, while certain other groups can be used to alter absorption and emission maxima. researchgate.netnih.gov The introduction of a rigid cyclopentene (B43876) ring into the methine bridge can enhance molecular rigidity, leading to increased molar absorptivity and photostability. rsc.orgiieta.org

| Meso-Substituent/Modification | Effect on Molar Absorptivity (ε) | Effect on Fluorescence | Rationale |

|---|---|---|---|

| Chloro (Cl) | Variable | Often used as a leaving group for further functionalization | Provides a reactive site for introducing other groups researchgate.net |

| Phenyl (Ph) | Increased | Maintained | Extends conjugation and can enhance planarity rsc.org |

| Cyclopentene Ring | Increased | Maintained | Increases molecular rigidity and photostability rsc.orgiieta.org |

| Cycloheptene Ring | Variable | Fluorescence prevented | Increased flexibility leads to non-radiative decay pathways rsc.org |

Illustrative data compiled from studies on various heptamethine cyanines. rsc.orgiieta.orgresearchgate.net

Role of Heterocyclic Moiety Variations

The heterocyclic nuclei at the ends of the polymethine chain define the fundamental electronic and spectral properties of a cyanine dye. iieta.org 1,1'-Diisopropyl-2,4'-cyanine is an asymmetric dye, likely derived from two different quinoline (B57606) linkage isomers (e.g., quinaldine (B1664567) and lepidine). nih.gov This asymmetry is significant, as asymmetric dyes often exhibit brighter signals and larger Stokes shifts compared to their symmetric counterparts, which is advantageous for imaging applications. researchgate.net

Varying the heterocyclic moieties (e.g., replacing quinoline with benzothiazole, benzoxazole, or indole) alters the electron-donating strength (basicity) of the nitrogen centers. nih.govchemicalpapers.com This directly impacts the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby tuning the absorption and emission wavelengths. rsc.org Introducing electron-donating or electron-withdrawing groups onto the heterocyclic rings provides a further mechanism for fine-tuning the spectral properties. For example, a dye with a donating methoxy (B1213986) group on one ring and a withdrawing trifluoromethyl group on the other can exhibit a significant spectral shift compared to the unsubstituted parent dye. rsc.org

Conjugation Length and Electronic Transition Modulation

One of the most predictable and widely used methods for tuning the absorption spectrum of cyanine dyes is altering the length of the polymethine chain. lakeheadu.ca The behavior of the π-electrons in the conjugated system can be approximated by the "particle-in-a-box" model. utl.ptajuronline.orglibretexts.org According to this model, increasing the length of the conjugated path (the "box") decreases the energy gap between the HOMO and the LUMO.

This results in a bathochromic (red) shift in the maximum absorption wavelength (λmax). As a general rule, each addition of a vinyl unit (–CH=CH–) to the polymethine chain shifts the λmax by approximately 100 nm. rsc.org This principle allows for the systematic design of dyes that absorb across the visible and near-infrared (NIR) spectrum, from trimethine (Cy3 analogs) to pentamethine (Cy5 analogs) and heptamethine (Cy7 analogs) dyes. chemrxiv.org

| Cyanine Type | Number of Methine Carbons | Approximate λmax (nm) |

|---|---|---|

| Monomethine | 1 | ~420 |

| Trimethine (e.g., Cy3) | 3 | ~550 |

| Pentamethine (e.g., Cy5) | 5 | ~650 |

| Heptamethine (e.g., Cy7) | 7 | ~750 |

Typical values for symmetrical cyanine dyes, illustrating the vinylene shift. libretexts.org

Targeted Structural Modifications for Photophysical Tuning

The principles outlined above form a molecular engineering toolkit for the rational design of cyanine dyes with specific, optimized properties. By combining modifications, researchers can achieve synergistic effects for advanced applications.

Red-Shifting Emission: To create dyes for deep-tissue imaging in the NIR-II window (>1000 nm), chemists can simultaneously increase the polymethine chain length and extend the conjugation within the heterocyclic moieties themselves, for example by using flavylium (B80283) heterocycles instead of indolenines. researchgate.net

Enhancing Photostability: Photostability can be improved by increasing molecular rigidity. This is often achieved by introducing a bridged ring, such as a cyclopentene, into the polymethine chain, which restricts bond rotation and reduces energy loss through non-radiative pathways. iieta.org

Tuning Quantum Yield: The fluorescence quantum yield can be manipulated through various substitutions. For instance, introducing a strongly electron-withdrawing group like barbiturate (B1230296) can suppress fluorescence and enhance photothermal conversion efficiency. nih.gov In other cases, restricting the rotation of substituents on the chain can lead to an increase in fluorescence quantum yields.

Improving Solubility: For biological applications, aqueous solubility is key. This is typically achieved by incorporating charged functional groups, such as sulfonates (–SO₃⁻), onto the N-alkyl chains or the heterocyclic rings. nih.gov

Through the careful and combinatorial application of these structural modifications, analogs of 1,1'-Diisopropyl-2,4'-cyanine can be engineered to meet the precise demands of a wide range of scientific and technological applications.

Symmetry Breaking and Bond Length Alternation (BLA)

In symmetrical cyanine dyes, where identical heterocyclic nuclei are connected by a polymethine chain, the π-electron density is delocalized evenly across the conjugated system in the ground state. This results in nearly uniform bond lengths along the chain, a condition known as zero or minimal Bond Length Alternation (BLA) researchgate.net. This electronic symmetry is a defining feature of the ideal "cyanine limit" and gives rise to their characteristic sharp and intense absorption bands rsc.org.

However, in unsymmetrical cyanine dyes like the 1,1'-Diisopropyl-2,4'-cyanine scaffold, the two different heterocyclic end groups inherently break this symmetry. This asymmetry leads to an unequal distribution of π-electron density in the ground state, causing a more pronounced BLA, where the carbon-carbon bonds in the polymethine bridge exhibit more defined single and double bond character researchgate.netnih.gov. This phenomenon is essentially a move away from the ideal cyanine state towards a more "polyene-like" state.

The degree of BLA is a critical parameter that directly influences the dye's photophysical properties. A significant BLA can lead to:

Broader Absorption Spectra : The increased charge localization in unsymmetrical dyes can result in broader, charge-transfer type absorption bands compared to their symmetrical counterparts nih.gov.

Lower Fluorescence Quantum Yields : The symmetry-breaking process can introduce pathways for non-radiative decay, thus reducing fluorescence efficiency nih.gov.

Influence on Vibrational Structure : The change in equilibrium geometry between the ground (S₀) and first excited (S₁) states is often larger in unsymmetrical dyes, which can intensify higher vibronic transitions in the absorption spectrum researchgate.net.

External factors can also induce or enhance symmetry breaking. For instance, the association of the cyanine cation with its counterion in nonpolar solvents can stabilize an asymmetric dipolar structure, further increasing BLA and causing significant broadening of the absorption spectrum acs.org.

Table 1: Conceptual Relationship between Symmetry, BLA, and Spectral Properties in Cyanine Dyes

| Feature | Symmetrical Cyanine | Unsymmetrical Cyanine (e.g., 2,4'-cyanine) |

|---|---|---|

| Electronic Structure | Delocalized π-system | Partially localized π-system |

| Bond Length Alternation (BLA) | Minimal / Near-zero | Significant |

| Ground State Character | Cyanine-like | Intermediate (Cyanine/Polyene) |

| Absorption Band Shape | Sharp, narrow | Broad |

Out-of-Plane Rotation (OPR) Control

The planarity of the polymethine chain is crucial for efficient π-electron conjugation, which governs the dye's primary absorption wavelength and intensity. Any deviation from this planarity, known as Out-of-Plane Rotation (OPR), disrupts the conjugation. This disruption can significantly alter the photophysical properties.

In analogs of 1,1'-Diisopropyl-2,4'-cyanine, steric hindrance is a primary cause of OPR. The bulky isopropyl groups on the nitrogen atoms, as well as other substituents introduced onto the heterocyclic rings or the polymethine chain, can clash, forcing parts of the molecule to twist.

This torsional strain has several consequences:

Blue-Shift in Absorption : OPR reduces the effective conjugation length, typically leading to a hypsochromic (blue) shift in the main absorption band.

Reduced Molar Extinction Coefficient : The probability of the electronic transition is decreased, resulting in a lower absorption intensity.

Lowered Fluorescence Quantum Yield : Twisting in the excited state is a major pathway for non-radiative decay. A severely twisted polyene chain provides an effective channel for the molecule to return to the ground state without emitting a photon, thus quenching fluorescence acs.org.

Control over OPR is therefore a key molecular engineering principle. While some degree of OPR might be intentionally introduced to fine-tune properties, minimizing unwanted torsional freedom is often a goal for creating bright fluorophores. This can be achieved by incorporating rigidifying elements, such as a cyclopentene ring within the polymethine chain, which locks the structure into a more planar conformation and can enhance stability and fluorescence rsc.org.

C1' Chain Substituents and Their Impact

Electronic Effects : The electron-donating or electron-withdrawing nature of the substituent alters the electronic landscape of the polymethine chain.

An electron-donating group (EDG) can increase electron density in the chain, potentially reducing BLA and causing a bathochromic (red) shift in absorption.

An electron-withdrawing group (EWG) can pull electron density from the chain, which may increase BLA and lead to a hypsochromic (blue) shift.

Steric Effects : The size of the substituent dictates its steric impact.

A small substituent (e.g., -H, -F) will have a minimal effect on the planarity of the dye.

A bulky substituent (e.g., -phenyl, -tert-butyl) will induce significant steric strain, forcing an Out-of-Plane Rotation (OPR) around the adjacent single bonds. This twisting disrupts conjugation, generally leading to a blue-shift in absorption and a decrease in molar absorptivity.

Systematic studies on heptamethine cyanines with substitutions at various chain positions have shown that both the nature and the position of the substituent are critical in modulating the dye's (photo)physical properties acs.org.

Table 2: Predicted Impact of Hypothetical C1' Substituents on a 2,4'-Cyanine Analog

| C1' Substituent | Electronic Nature | Steric Bulk | Predicted Effect on λmax | Predicted Effect on Quantum Yield (Φf) |

|---|---|---|---|---|

| -H (Hydrogen) | Neutral | Minimal | Baseline | Baseline |

| -OCH₃ (Methoxy) | Donating | Moderate | Red-shift | May decrease due to rotational freedom |

| -CN (Cyano) | Withdrawing | Minimal | Blue-shift | May be unaffected or slightly decrease |

| -Ph (Phenyl) | Withdrawing (inductive) | High | Blue-shift (due to OPR) | Likely decrease due to torsional decay |

This table is illustrative of general principles observed in polymethine dye substitution and is not based on specific experimental data for 1,1'-Diisopropyl-2,4'-cyanine.

Strategies for Optimizing Fluorescence Quantum Yield and Stokes Shift

For applications in fluorescence imaging and sensing, maximizing the fluorescence quantum yield (Φf) and engineering a large Stokes shift are often primary objectives. A high quantum yield translates to a brighter signal, while a large Stokes shift (the separation between the absorption and emission maxima) minimizes self-absorption and crosstalk between excitation and emission channels, improving signal-to-noise ratios.

Optimizing Fluorescence Quantum Yield (Φf) : The primary pathway for fluorescence quenching in many flexible cyanine dyes, particularly unsymmetrical ones, is photoisomerization or torsional motion around the polymethine chain in the excited state nih.govmdpi.com. Therefore, a key strategy to enhance Φf is to restrict this molecular motion. This can be accomplished by:

Increasing Environmental Viscosity : In fluid solutions, unsymmetrical cyanines can have quantum yields below 0.001. However, in viscous solvents or when bound within a conformationally restricted environment like the minor groove of DNA, their quantum yields can increase by over 100-fold nih.gov.

Structural Rigidification : Introducing covalent bridges or rings into the polymethine chain physically prevents twisting. For example, incorporating a six-membered ring into the chain of heptamethine dyes has been shown to result in markedly different and often improved photophysical properties lookchem.com.

Optimizing Stokes Shift : While typical cyanine dyes have small Stokes shifts (<25 nm), several molecular engineering strategies can be employed to significantly increase this value:

C4' Amine Substitution : A general and effective strategy involves substituting the polymethine chain with cyclic or acyclic amines, particularly at the C4' (meso) position. This modification can produce Stokes shifts ranging from 24 nm up to 180 nm rsc.org.

Excited-State Conformational Change : The mechanism behind the large Stokes shift in amino-substituted cyanines involves a change in molecular geometry upon photoexcitation. In the ground state, the amino substitution can disrupt the conjugation, leading to a non-planar, broken-symmetry structure with a blue-shifted absorption itn-tadflife.de. Upon excitation, the molecule relaxes into a more planar, cyanine-like structure. This significant geometric relaxation in the excited state lowers its energy, resulting in a red-shifted emission and consequently, a large Stokes shift rsc.orgitn-tadflife.de.

Asymmetric Donor-Acceptor Design : Introducing strong electron-donating and electron-withdrawing groups in an asymmetric fashion can promote an intramolecular charge transfer (ICT) character in the excited state, which is a well-known mechanism for achieving large Stokes shifts scispace.com.

Table 3: Effect of C4' Amine Substituent on Heptamethine Cyanine Photophysical Properties

| Dye | NR₂ Substituent | λmax (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |

|---|---|---|---|---|---|

| 6 | Diethylamine | 699 | 778 | 79 | 0.31 |

| 7 | Pyrrolidine | 598 | 778 | 180 | 0.33 |

| 4 | Aziridine | 753 | 777 | 24 | 0.25 |

| 5 | Azetidine | 705 | 775 | 70 | 0.26 |

Data adapted from a study on substituted heptamethine cyanines in DCM, demonstrating the tunability of the Stokes shift rsc.org.

Compound Name Reference Table

| Abbreviation/Trivial Name | Full Chemical Name |

| Disprocynium24 (B10771252) | 1,1'-Diisopropyl-2,4'-cyanine |

| Cy3 | Generic name for trimethine cyanine dyes |

| Cy5 | Generic name for pentamethine cyanine dyes |

| Cy7 | Generic name for heptamethine cyanine dyes |

| TO | Thiazole Orange |

| ICG | Indocyanine Green |

Advanced Spectroscopic Characterization and Methodologies in Cyanine Research

Transient Absorption Spectroscopy for Excited State Dynamics

Transient Absorption Spectroscopy (TAS) is a powerful pump-probe technique used to study the fleeting excited states of molecules. For cyanine (B1664457) dyes, TAS is instrumental in mapping the deactivation pathways following photoexcitation. rsc.org Upon absorption of a photon, the molecule is promoted to an excited singlet state (S1). From here, it can relax through several channels, including fluorescence, internal conversion, intersystem crossing to a triplet state, or photoisomerization. rsc.orgresearchgate.net

TAS experiments on related cyanine dyes have revealed complex dynamics involving multiple excited-state transients. rsc.org These studies track the formation and decay of the excited singlet state, potential twisted intermediates formed during isomerization, and the triplet state. researchgate.netnih.gov While specific TAS data for 1,1'-Diisopropyl-2,4'-cyanine is not extensively detailed in the reviewed literature, the technique is fundamental for understanding its photostability and the quantum yields of various photophysical processes. The time constants derived from TAS provide critical information on the lifetimes of these transient species. uva.nl

Table 1: Illustrative Transient Species and Lifetimes in Cyanine Dyes Studied by TAS

| Transient Species | Typical Lifetime Range | Investigated Process |

|---|---|---|

| Excited Singlet State (S1) | ps to ns | Fluorescence, Isomerization, Intersystem Crossing |

| Twisted Intermediate | ps | Photoisomerization Pathway |

| Triplet State (T1) | µs to ms | Intersystem Crossing, Photobleaching |

Note: This table is illustrative of typical findings for cyanine dyes; specific values for 1,1'-Diisopropyl-2,4'-cyanine require direct experimental measurement.

Ultrafast Fluorescence Techniques (e.g., Femtosecond Fluorescence Up-Conversion)

To capture the earliest events following light absorption, researchers employ ultrafast fluorescence techniques like femtosecond fluorescence up-conversion. This method allows for the study of electronic relaxation dynamics from higher-lying singlet excited states (Sn where n > 1). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of synthesized organic compounds like 1,1'-Diisopropyl-2,4'-cyanine. nih.gov Through one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments (e.g., COSY, HSQC, HMBC), every proton and carbon atom in the molecule can be assigned, confirming its connectivity and isomeric purity. nih.gov

Table 2: Expected ¹H NMR Chemical Shift Ranges for 1,1'-Diisopropyl-2,4'-cyanine

| Protons | Expected Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| Aromatic (Quinoline Rings) | 7.0 - 8.5 | m |

| Methine Bridge | 6.5 - 7.5 | d, t |

| N-CH (Isopropyl) | 4.0 - 5.0 | sept |

| CH₃ (Isopropyl) | 1.0 - 2.0 | d |

Note: These are estimated values. Actual shifts depend on the solvent and specific electronic effects. carlroth.com The table is for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS) for Compound Characterization

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a molecule. bioanalysis-zone.com Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (to several decimal places), allowing for the calculation of a unique elemental formula. bioanalysis-zone.comuni-saarland.de This is essential for confirming the identity of a newly synthesized compound like 1,1'-Diisopropyl-2,4'-cyanine and distinguishing it from other potential products or isomers with the same nominal mass. bioanalysis-zone.com

The technique is used to verify the molecular weight of the target compound, providing a precise mass for the cation (the cyanine itself) and confirming the presence of the corresponding counter-ion (iodide).

Table 3: HRMS Data for the 1,1'-Diisopropyl-2,4'-cyanine Cation

| Parameter | Value |

|---|---|

| Molecular Formula (Cation) | [C₂₅H₂₇N₂]⁺ |

| Theoretical Exact Mass | 367.2169 |

| Method of Analysis | Electrospray Ionization (ESI) |

Note: The theoretical exact mass is calculated based on the most abundant isotopes of each element.

Fluorescence Correlation Spectroscopy (FCS) in Dynamics Studies

Fluorescence Correlation Spectroscopy (FCS) is a single-molecule sensitive technique that analyzes fluctuations in fluorescence intensity within a tiny, fixed observation volume. biophysics.org These fluctuations are caused by molecules diffusing through the volume or by changes in their fluorescent properties, such as blinking or photoisomerization. osti.gov

In cyanine dye research, FCS is widely used to study the kinetics of trans-cis isomerization, a non-radiative decay pathway that competes with fluorescence. oup.comnih.gov The rate of this isomerization is highly sensitive to the local environment, including viscosity and steric hindrance. oup.com By analyzing the correlation curve obtained from FCS measurements, researchers can extract diffusion coefficients and the characteristic relaxation times associated with these dynamic processes. osti.gov This provides insight into how the structure of 1,1'-Diisopropyl-2,4'-cyanine and its interactions with its surroundings affect its fluorescent brightness and photostability. osti.gov

TRAST (TRAnsient State) Analysis for Photo-Induced Blinking

TRAST (TRAnsient State) analysis is a powerful method for investigating the kinetics of photo-induced blinking in fluorescent molecules, such as the trans-cis isomerization common in cyanine dyes. oup.com Unlike FCS, TRAST does not require single-molecule conditions and can be applied in a wide-field imaging setup, making it highly suitable for measurements in various environments, including live cells. oup.com

The technique involves monitoring the time-averaged fluorescence intensity in response to modulated excitation light. oup.com By varying the duration of the excitation pulses and analyzing the resulting fluorescence signal, one can determine the rates at which the dye enters and leaves a transient dark state (like the cis-isomer). oup.com This analysis provides a robust way to quantify the isomerization kinetics of 1,1'-Diisopropyl-2,4'-cyanine, which is directly linked to its fluorescence quantum yield and blinking behavior. oup.com

Pulse Radiolysis for Studying Radical Species

Pulse radiolysis is a technique used to generate and study the behavior of short-lived radical species. osti.govnih.gov In the context of cyanine dyes, it is used to create one-electron reduced or oxidized radicals and characterize their absorption spectra and decay kinetics. osti.gov These radical species are believed to be key intermediates in pathways leading to both reversible blinking (as used in super-resolution microscopy) and irreversible photobleaching. osti.govnih.gov

By exposing an aqueous solution of the cyanine dye to a short pulse of high-energy electrons, specific radical-generating species are formed in the water, which then react with the dye. osti.gov The resulting transient absorption spectra of the cyanine radicals can be recorded. Studies on related cyanines show that these radical species have absorption maxima that are blue-shifted relative to the ground state and decay on the microsecond-to-millisecond timescale. nih.gov Applying this technique to 1,1'-Diisopropyl-2,4'-cyanine would allow for the characterization of its radical ions, providing crucial information for understanding its photostability and its potential use in applications where radical formation is relevant. osti.gov

Computational and Theoretical Investigations of 1,1 Diisopropyl 2,4 Cyanine and Cyanine Dyes

Quantum Mechanical Models for Electron Charge Transfer (e.g., Particle in a Box)

Simple quantum mechanical models are foundational for understanding the electronic properties of cyanine (B1664457) dyes. The "particle-in-a-box" (PIB) or free-electron model is a classic example used to describe the π-electrons in the conjugated polymethine chain. daniloroccatano.bloggac.edu This model treats the conjugated system as a one-dimensional box where the π-electrons can move freely. daniloroccatano.blog

The key insight from the PIB model is the relationship between the length of the conjugated chain (the "box") and the wavelength of maximum absorption (λmax). The energy levels of the electrons are quantized, and the energy of a photon absorbed corresponds to the transition of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org As the length of the polymethine chain increases, the energy spacing between these levels decreases, resulting in the absorption of lower-energy, longer-wavelength light. libretexts.org

While the PIB model provides an excellent qualitative explanation for the color of cyanine dyes and the large red shift observed when the conjugated chain is extended, it is a simplified approximation. daniloroccatano.blogresearchgate.net Disparities often exist between the model's predictions and experimental data because it neglects factors like electron-electron repulsion and the specific atomic structure of the molecule. Nevertheless, it serves as a valuable conceptual basis for more sophisticated quantum mechanical models. daniloroccatano.blog

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Applications

Density Functional Theory (DFT) and its extension for excited states, Time-Dependent Density Functional Theory (TD-DFT), are workhorse methods for the computational study of cyanine dyes. nih.gov DFT is used to determine the geometry and electronic properties of the molecule in its ground state, while TD-DFT is employed to calculate electronic transition energies and simulate absorption spectra. mdpi.comnih.gov

Historically, standard TD-DFT methods were considered to perform poorly for cyanine dyes, often significantly overestimating their excitation energies. mdpi.comnih.gov This "cyanine failure" was attributed to the delocalized nature of their π-systems and the multireference character of their electronic states. mdpi.comacs.org However, extensive research has shown that the accuracy of TD-DFT is highly dependent on the choice of the exchange-correlation functional. mdpi.com

Recent studies have demonstrated that specific classes of functionals can provide reliable and accurate results for cyanines. acs.orgacs.org For instance, range-separated, double-hybrid, and certain modern Minnesota functionals have shown significantly improved performance, with accuracies often within 0.10–0.36 eV of high-level calculations. acs.org The careful selection of a functional and an appropriate basis set is therefore critical for obtaining meaningful predictions. mdpi.com DFT and TD-DFT are now routinely used to investigate how chemical modifications, such as the introduction of different substituents, impact the solubility, dipole moments, and photophysical properties of cyanine dyes, thereby guiding synthetic efforts. nih.gov

| Functional Class | Example Functionals | General Performance for Cyanines | Mean Absolute Deviation (eV) - Representative |

|---|---|---|---|

| Hybrid GGA | PBE0, B3LYP | Often overestimates transition energies mdpi.comacs.org | ~0.3 - 0.5+ |

| Pure (GGA) | PBE | Generally poor agreement with wavefunction methods acs.org | > 0.5 |

| Minnesota Functionals | M06-2X, M06-HF, M08-SO | Good to excellent accuracy with recent functionals acs.org | ~0.10 - 0.36 |

| Double Hybrid | B2PLYP | Satisfactory agreement with high-level methods acs.org | ~0.2 |

| Range-Separated | CAM-B3LYP | Can offer improvement, but may not fully resolve issues acs.org | Variable |

Excited State Calculations (e.g., CIS)

Configuration Interaction Singles (CIS) is a fundamental ab initio method for modeling electronic excited states. wikipedia.org As a single-excitation theory, it can be considered the simplest wave function-based approach for excited states and is computationally less demanding than more complex methods. ucsb.eduacs.org This allows CIS to be applied to relatively large molecular systems, and it provides a qualitatively useful picture of electronic transitions, often described in terms of familiar concepts like π → π* excitations. ucsb.edu

However, the CIS method neglects dynamic electron correlation, a critical factor in accurately determining electronic energies. ucsb.edu Consequently, CIS systematically overestimates the excitation energies for cyanine dyes, often by a significant margin (e.g., by ~1.3 eV for Cy3). nih.govresearchgate.net Despite its quantitative shortcomings in energy prediction, CIS is valuable for optimizing excited-state geometries and can serve as a reference for analyzing the nature of transitions calculated with other methods. ucsb.eduresearchgate.net

To improve upon CIS, corrections can be added, most notably a perturbative doubles correction, leading to the CIS(D) method. faccts.de CIS(D) incorporates some effects of double excitations, which are crucial for capturing electron correlation, and it has been shown to yield significantly more accurate transition energies for cyanine-like systems, often approaching the accuracy of much more computationally expensive methods. nih.govucsb.edu

Predictive Modeling of Absorption and Emission Spectra

The accurate prediction of absorption and emission spectra is a primary goal of computational studies on cyanine dyes, as it enables the in silico design of new fluorescent probes and materials. mdpi.com TD-DFT is a cornerstone of this effort, but achieving quantitative agreement with experimental spectra requires more than just calculating vertical excitation energies. researchgate.net

To accurately model the shape of spectral bands, including characteristic shoulders, it is necessary to account for the vibronic structure—the coupling between electronic transitions and molecular vibrations. researchgate.net This is often accomplished by computing Franck-Condon factors, which describe the probability of a transition between different vibrational levels of the ground and excited electronic states. researchgate.net Combining TD-DFT with these approaches can reproduce the experimental absorption and emission spectra of cyanine dyes with high fidelity. researchgate.net

Beyond traditional quantum chemical methods, data-driven approaches using machine learning are emerging as powerful predictive tools. nih.gov Models like convolutional neural networks can be trained on large datasets of known molecules to predict the peak absorption wavelengths (λmax) directly from their chemical structures. nih.govacs.org By integrating vast amounts of data from both computational (TD-DFT) and experimental sources, these models can achieve high accuracy and accelerate the discovery of molecules with specific optical properties. nih.gov

Atomistic Molecular Dynamics Simulations for Supramolecular Assembly

Cyanine dyes are well-known for their tendency to self-assemble in solution into large, ordered structures known as H- or J-aggregates, which exhibit unique optical properties distinct from the monomeric dye. rsc.orgrsc.org Atomistic Molecular Dynamics (MD) simulations are an indispensable tool for studying the dynamics and thermodynamics of this supramolecular assembly process at the molecular level. worktribe.com

MD simulations track the positions and velocities of every atom in a system over time, providing a "molecular movie" of how individual dye molecules interact and organize into larger structures like stacks, ribbons, or cylinders. rsc.orgacs.org These simulations can reveal the specific intermolecular forces (e.g., π–π stacking, electrostatic interactions) that drive aggregation and determine the final morphology of the assembly. acs.org

Furthermore, MD simulations can be used to understand how environmental factors, such as the type of solvent or the presence of counterions, influence the self-assembly process and the stability of the resulting aggregates. acs.org While the long timescales of aggregation can be a computational challenge, advanced techniques and coarse-grained models, which simplify the atomic representation to access longer simulations, are used to overcome these limitations. rsc.orgnih.gov These computational studies provide structural details that are often difficult to obtain from experiments alone. acs.org

Combined Experimental and Computational Approaches for Property Optimization

The most powerful strategy for advancing the design of new cyanine dyes involves a synergistic combination of experimental synthesis and characterization with theoretical and computational modeling. acs.orgrsc.org This integrated approach allows researchers to build and test hypotheses in a feedback loop, where computational predictions guide experimental work, and experimental results validate and refine computational models. nih.gov

For instance, computational screening using DFT/TD-DFT can predict how various chemical substituents will affect a dye's photophysical properties (e.g., absorption wavelength, quantum yield) before embarking on time-consuming synthesis. nih.govacs.org This allows for the pre-selection of the most promising candidates for a specific application. Subsequently, experimental measurements on the synthesized dyes provide crucial data to benchmark the accuracy of the computational methods.

This combined approach has been successfully used to understand complex phenomena such as fluorogenic behavior, where a dye's fluorescence is enhanced in a restricted environment. acs.org It has also been applied to elucidate degradation mechanisms and to optimize dye structures for applications ranging from bio-imaging to photodynamic therapy. nih.govnih.gov By merging the predictive power of computation with the real-world validation of experiments, the development of optimized cyanine dyes can be significantly accelerated. wur.nl

Applications of 1,1 Diisopropyl 2,4 Cyanine in Specialized Research Fields

Probes in Chemical Biology and Sensing

1,1'-Diisopropyl-2,4'-cyanine is a potent inhibitor of the extraneuronal monoamine transport system, also known as Uptake2. nih.govnih.gov This transport system is crucial for clearing catecholamines, such as adrenaline, noradrenaline, and dopamine, from the extracellular space. By blocking Uptake2, 1,1'-Diisopropyl-2,4'-cyanine effectively terminates a key mechanism for the inactivation of these circulating neurotransmitters. nih.gov

Research conducted in conscious rats demonstrated that disprocynium24 (B10771252) causes significant increases in the plasma concentrations of noradrenaline and adrenaline. nih.gov This effect is attributed to a decrease in their plasma clearance rates. nih.gov Further studies in anesthetized rabbits provided more detailed insights into its inhibitory effects on the renal excretion of catecholamines. In this research, 1,1'-Diisopropyl-2,4'-cyanine markedly reduced the plasma clearance due to renal excretion (Clu) for both endogenous and externally infused catecholamines. nih.gov The compound's potent inhibitory action on the extraneuronal catecholamine transporter underscores its importance in studies aimed at understanding catecholamine inactivation and metabolism. nih.gov

| Catecholamine Type | Specific Compound(s) | Reduction in Renal Clearance (Clu) |

|---|---|---|

| Endogenous Catecholamines | Adrenaline, Noradrenaline, Dopamine | 72-90% |

| Infused 3H-Catecholamines | 3H-Adrenaline, 3H-Noradrenaline, 3H-Dopamine | 49-69% |

Beyond its specific effects on the Uptake2 system, 1,1'-Diisopropyl-2,4'-cyanine also functions as an inhibitor of organic cation transport. nih.gov Organic cation transporters (OCTs) are a family of proteins responsible for the transport of a wide range of endogenous and exogenous cationic substances across cell membranes. mdpi.com

Research on Nucleic Acid Structure and Interactions (e.g., RNA G-quadruplexes)

Guanine-rich sequences in nucleic acids can fold into four-stranded structures known as G-quadruplexes (G4s). nih.gov These non-canonical secondary structures are involved in various significant cellular processes. nih.gov In the field of molecular biology, cyanine (B1664457) dyes are recognized for their potential to interact with and report on the structural states of nucleic acids, including single-stranded DNA and RNA G-quadruplexes. nih.govrsc.org

Dimeric cyanine dyes, in particular, are noted for their high sensitivity as fluorescent probes for nucleic acids. thermofisher.cn Their fluorescence is often significantly enhanced upon binding to DNA and RNA, a characteristic that is invaluable for detection and analysis. thermofisher.cn The interaction between cyanine dyes and G-quadruplexes can be influenced by the size and shape of the dye's aromatic substituents, which affects their stacking with the G-quartets of the quadruplex structure. rsc.org

Research has shown that cyanine dyes can be designed to selectively recognize G-quadruplex structures over other forms of DNA, such as duplex DNA. rsc.org This selectivity is crucial for studying the biological functions of G4s. The binding of these dyes can stabilize the G-quadruplex structure, and the resulting fluorescence provides a means to probe these interactions. The specific applications and detailed findings regarding 1,1'-Diisopropyl-2,4'-cyanine in the context of RNA G-quadruplex research are an active area of investigation.

| Application Area | Key Findings | Significance |

| RNA G-quadruplex Probing | Cyanine dyes exhibit fluorescence enhancement upon binding to nucleic acids. thermofisher.cn | Enables the detection and structural analysis of RNA G-quadruplexes. |

| Selective Recognition | The structure of the cyanine dye influences its binding affinity and selectivity for G-quadruplexes over other nucleic acid forms. rsc.org | Allows for the specific targeting and study of G-quadruplexes in complex biological systems. |

| Structural Stabilization | Binding of cyanine dyes can contribute to the stabilization of the G-quadruplex conformation. | Facilitates the study of the structure and function of these important regulatory elements. |

Applications in Materials Science and Photonics

The distinct optical and electronic properties of 1,1'-Diisopropyl-2,4'-cyanine make it a valuable compound in the field of materials science and photonics. Its applications range from components in optoelectronic devices to the active medium in near-infrared lasers.

Organic molecules are increasingly being explored for their potential in the fabrication of optoelectronic devices. Supramolecular assemblies of organic colorants, such as cyanine dyes, are promising for applications in sensors and optoelectronics due to their noncovalent interactions. nih.gov The ability of these dyes to self-assemble into ordered structures is a key attribute for the development of novel optical properties in thin films. nih.gov

Cyanine dyes are a significant class of organic dyes that absorb and emit in the near-infrared (NIR) region of the electromagnetic spectrum. tcichemicals.com This characteristic makes them suitable for use as laser dyes. medchemexpress.com NIR dyes are essential for various technological applications, including those that require light sources operating in the 700-2000 nm range. tcichemicals.com The development of new cyanine-based dyes is driven by the need for materials with high solubility in appropriate organic solvents and excellent thermal stability for laser applications. tcichemicals.com

Luminescent solar concentrators (LSCs) are devices that capture solar radiation over a large area and concentrate it onto smaller photovoltaic cells. wikipedia.org They operate by absorbing a broad range of incoming light and re-emitting it at a longer, specific wavelength. tue.nl This process relies on the principle of fluorescence. wikipedia.org Organic dyes are frequently incorporated into the waveguide material of LSCs to serve as the luminophores. mdpi.com The development of leaf-inspired photomicroreactors that merge LSCs with flow photochemistry showcases an innovative use of fluorescent dye-doped materials to harness solar energy for chemical reactions. nih.gov

A hallmark of certain cyanine dyes is their capacity to self-assemble into highly ordered structures known as J-aggregates. escholarship.org These aggregates are characterized by a sharp, red-shifted absorption band (J-band) compared to the monomeric dye, and they often exhibit superradiant emission. escholarship.org The formation of J-aggregates is influenced by factors such as dye concentration, solvent polarity, and the molecular structure of the dye itself. researchgate.net The unique optical properties of J-aggregates, arising from the coherent coupling of excitations over long distances, are of great interest for various applications. escholarship.org

Advanced Imaging Techniques in Biological Research

The unique photophysical properties of cyanine dyes, particularly their strong absorption and fluorescence in the near-infrared (NIR) spectrum, have positioned them as valuable tools in various advanced imaging techniques. While specific research focusing exclusively on 1,1'-Diisopropyl-2,4'-cyanine in these specialized fields is not extensively detailed in the available literature, the broader class of cyanine dyes, including structurally related compounds, has been instrumental in pushing the boundaries of biological imaging. The following sections will discuss the application of cyanine dyes in several advanced research areas, highlighting the principles and findings that could be relevant for 1,1'-Diisopropyl-2,4'-cyanine.

Fluorescence Microscopy for Cellular and Subcellular Localization

Fluorescence microscopy is a cornerstone of cell biology, enabling the visualization of specific cellular and subcellular structures. Cyanine dyes are frequently employed as fluorescent labels for this purpose due to their high molar extinction coefficients and good quantum yields.

Cyanine dyes can be designed to target specific organelles, providing insights into their morphology and function in real-time. For instance, certain cyanine derivatives have been developed to selectively accumulate in mitochondria, the powerhouses of the cell. This targeting allows researchers to monitor mitochondrial dynamics, which is crucial for understanding cellular metabolism and diseases linked to mitochondrial dysfunction. While the search results did not yield specific studies on the use of 1,1'-Diisopropyl-2,4'-cyanine for subcellular localization, the general principles of cyanine dye application in this area are well-established. The specificity of a cyanine dye for a particular organelle is often dictated by its molecular structure, charge, and lipophilicity.

Table 1: Examples of Cyanine Dyes Used for Organelle Staining

| Cyanine Dye Derivative | Target Organelle | Application |

| Cy5-PEG2 | Mitochondria | Real-time monitoring of mitochondrial dynamics |

| DAPI | Nucleus | Nuclear counterstaining in fixed and live cells |

| Oxazole Yellow | Apoptotic cells | Selective staining of early apoptotic cells |

Super-Resolution Microscopy (Understanding Blinking Phenomena)

Super-resolution microscopy techniques bypass the diffraction limit of light, enabling the visualization of cellular structures at the nanoscale. One prominent super-resolution method is Single-Molecule Localization Microscopy (SMLM), which relies on the stochastic switching of individual fluorophores between a fluorescent "on" state and a dark "off" state. This "blinking" allows for the precise localization of each molecule, and a super-resolved image is reconstructed from these localizations.

Cyanine dyes, particularly Cy5 and its derivatives, are widely used in SMLM due to their intrinsic photoswitching properties. The blinking phenomenon in cyanine dyes can be influenced by the chemical environment, such as the presence of thiols and oxygen scavengers. A key mechanism contributing to the blinking of some cyanine dyes is phototruncation. This light-induced reaction involves the conversion of a longer-chain cyanine to a shorter-chain, blue-shifted one. For example, a heptamethine cyanine can be truncated to a pentamethine cyanine. nih.gov This photoconversion can be harnessed in SMLM to improve spatial resolution and reduce imaging times. nih.govnih.gov The yield of this phototruncation reaction is sensitive to factors like pH and the presence of certain additives. nih.gov While spontaneous blinking of some fluorophores simplifies SMLM by eliminating the need for specific buffers, the duty cycle (on/off ratio) of the dye is a critical parameter that is dependent on both its molecular structure and the local environment. nih.gov

Although the specific blinking properties of 1,1'-Diisopropyl-2,4'-cyanine have not been detailed in the provided search results, the general principles of cyanine blinking and phototruncation are central to their application in super-resolution microscopy.

Deep Tissue Penetration Imaging Methodologies

Visualizing biological processes deep within living tissues is a significant challenge due to light scattering and absorption by biological components. Near-infrared (NIR) light, particularly in the second NIR window (NIR-II, 1000-1700 nm), offers improved tissue penetration. Cyanine dyes with absorption and emission in the NIR-II region are therefore highly sought after for deep tissue imaging. researchgate.net

Multiphoton microscopy, especially two-photon microscopy, is another powerful technique for deep tissue imaging. It utilizes the simultaneous absorption of two lower-energy photons to excite a fluorophore, a process that is inherently confined to the focal volume, thus reducing out-of-focus fluorescence and scattering. The two-photon absorption (2PA) properties of a dye are crucial for this application. Studies on cyanine-like dyes have shown that their 2PA cross-sections can be significant, making them suitable for two-photon microscopy. ucf.edunih.govresearchgate.net The 2PA spectrum of a cyanine dye can be influenced by its molecular structure and aggregation state. ucf.edunih.gov While specific data on the two-photon absorption properties of 1,1'-Diisopropyl-2,4'-cyanine were not found, the general characteristics of cyanine dyes make them promising candidates for deep tissue imaging methodologies.

Imaging-Guided Research in Biological Systems

The ability to visualize biological processes in real-time can guide therapeutic interventions. Cyanine dyes play a crucial role in imaging-guided research, particularly in the context of phototherapy. In photothermal therapy (PTT), for instance, cyanine dyes that absorb NIR light can convert this light energy into heat to ablate cancer cells. The fluorescence of these dyes allows for the imaging of their accumulation in tumors, thus guiding the application of the therapeutic light source. mdpi.comrsc.org

Similarly, in photodynamic therapy (PDT), photosensitizing agents, which can include cyanine dyes, are excited by light to produce reactive oxygen species that are toxic to targeted cells. nih.gov The combination of imaging and therapy, often referred to as theranostics, is a rapidly growing field where cyanine dyes are of significant interest. nih.govnih.gov The effectiveness of a cyanine dye in imaging-guided therapy depends on its photophysical properties, tumor-targeting ability, and efficiency in generating heat or reactive oxygen species. mdpi.comrsc.org Although no specific studies on 1,1'-Diisopropyl-2,4'-cyanine for imaging-guided research were identified, the broader class of cyanine dyes is extensively explored for these applications.

In Vivo Phototruncation for Cell Tracking

Tracking the migration of cells within a living organism is essential for understanding processes like immune responses and cancer metastasis. A novel technique called phototruncation-assisted cell tracking (PACT) utilizes the photoconversion of cyanine dyes for this purpose. nih.govchemrxiv.orgnih.gov PACT is based on the light-induced truncation of a heptamethine cyanine dye (which fluoresces in the far-red/NIR) to a pentamethine cyanine dye (which fluoresces at a shorter wavelength, in the red). nih.govnih.gov

In a typical PACT experiment, cells in a specific location are labeled with a heptamethine cyanine derivative. Upon irradiation with NIR light at the targeted site, the dye is photoconverted. These photolabeled cells can then be tracked as they migrate to other locations in the body by detecting their shifted fluorescence signal. nih.govchemrxiv.orgnih.gov This method offers spatiotemporal control over cell labeling and does not require genetic engineering of the cells. nih.govnih.gov The efficiency of the phototruncation reaction can be optimized by modifying the cyanine structure; for example, the introduction of a methoxy (B1213986) group has been shown to significantly increase the reaction yield. nih.govnih.gov

Table 2: Key Features of Phototruncation-Assisted Cell Tracking (PACT)

| Feature | Description | Reference |

| Principle | Light-induced two-carbon truncation of a heptamethine cyanine to a pentamethine cyanine. | nih.govnih.gov |

| Application | In vivo tracking of cell migration with spatiotemporal control. | nih.govchemrxiv.orgnih.gov |

| Advantages | Does not require genetic engineering; uses tissue-penetrating near-infrared light. | nih.govnih.gov |

| Optimization | Chemical modification of the cyanine dye can enhance photoconversion yield. | nih.govnih.gov |

While the specific use of 1,1'-Diisopropyl-2,4'-cyanine in PACT has not been reported, this technique highlights the innovative applications of the photophysical properties of cyanine dyes in advanced biological research.

Conclusion and Future Directions in 1,1 Diisopropyl 2,4 Cyanine Research

Synthesis and Design Advancements

The future of research on 1,1'-Diisopropyl-2,4'-cyanine is intrinsically linked to advancements in synthetic organic chemistry, particularly in the realm of asymmetric cyanine (B1664457) dyes. Conventional synthetic routes often lead to low yields and challenging purification processes due to the concurrent formation of symmetric side products . Overcoming these limitations is a key area for future development.

Key future directions in synthesis and design include:

Novel Condensation Strategies: The development of new condensation reactions is crucial. For instance, strategies utilizing furan-containing precursors that can be opened to form a half Stenhouse salt and then condensed with a second, different quaternary indolenium offer a pathway to unsymmetrical cyanines rsc.org. Such innovative routes could be adapted for the specific stereochemical and electronic requirements of 1,1'-Diisopropyl-2,4'-cyanine.

Functional Group Integration: A significant avenue for future design is the incorporation of various functional groups to create derivatives of 1,1'-Diisopropyl-2,4'-cyanine with tailored properties. This could include the addition of reactive groups for bioconjugation or the introduction of moieties that enhance water solubility or target specific cellular organelles nih.govnih.gov.

The primary challenge in this area will be to develop synthetic protocols that are not only high-yielding but also versatile enough to allow for a wide range of structural modifications. The successful large-scale synthesis of this and other asymmetric cyanines remains a significant hurdle to their widespread application acs.org.

Elucidation of Photophysical and Excited-State Mechanisms

A deep understanding of the photophysical properties and excited-state dynamics of 1,1'-Diisopropyl-2,4'-cyanine is essential for its potential applications. The asymmetry and steric hindrance imparted by the isopropyl groups are expected to have a profound impact on its electronic behavior.

Future research in this area will likely focus on: